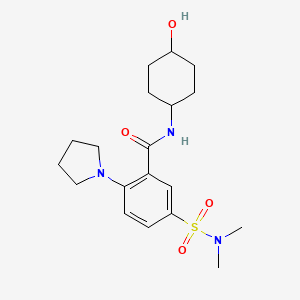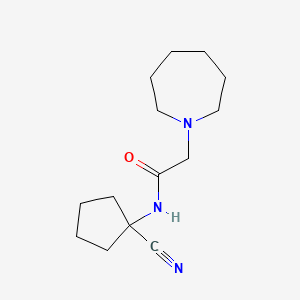
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of acyclic amides and has been shown to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, this compound has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide for lab experiments is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors for potential therapeutic applications. Another area of interest is the investigation of the potential role of this compound in the treatment of other inflammatory conditions, such as multiple sclerosis and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and therapies.
Métodos De Síntesis
The synthesis of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-cyanocyclopentanecarboxylic acid with 1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, this compound has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c15-12-14(7-3-4-8-14)16-13(18)11-17-9-5-1-2-6-10-17/h1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGUYMAOGVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

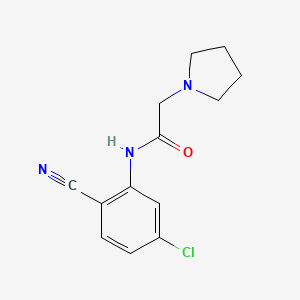
![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
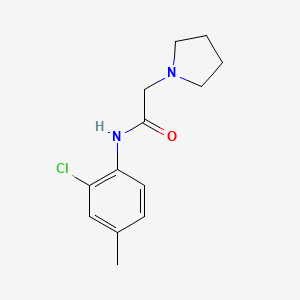
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
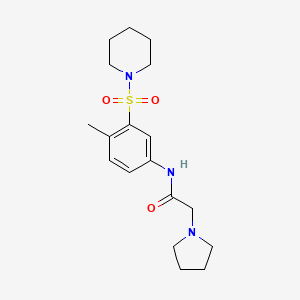
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
